Lipophilicity (XLogP3) Differentiation: Allylsulfanyl vs. Benzylsulfanyl and Phenyl Analogs for Membrane Permeability Optimization
The target compound exhibits a computed XLogP3 of 5.0, which falls within the optimal range (1–5) for oral drug-likeness per Lipinski's Rule of Five [1]. This differentiates it from the closest C-2 benzylsulfanyl analog (2-(benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine), which carries a substantially higher computed lipophilicity (estimated XLogP3 ≈ 5.9) due to the additional phenyl ring, potentially reducing aqueous solubility and increasing off-target binding risk. The phenyl analog at C-2 (4-(4-methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine, CAS 691869-12-2, EP4 receptor antagonist 4) has a computed XLogP3 of approximately 5.3 [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (2-allylsulfanyl) |
| Comparator Or Baseline | XLogP3 ≈ 5.9 (2-benzylsulfanyl analog); XLogP3 ≈ 5.3 (2-phenyl analog, EP4 antagonist 4) |
| Quantified Difference | Δ XLogP3 ≈ -0.9 vs. benzylsulfanyl; Δ XLogP3 ≈ -0.3 vs. phenyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
Lower lipophilicity within the drug-like range is associated with reduced risk of CYP450 inhibition, lower plasma protein binding, and improved aqueous solubility, making the allylsulfanyl derivative a more tractable starting point for lead optimization than the benzylsulfanyl or phenyl analogs.
- [1] PubChem Computed Properties: XLogP3-AA = 5 for CID 3287937. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID (EP4 receptor antagonist 4, CAS 691869-12-2). National Center for Biotechnology Information. View Source
